Formanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylformamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-8-7-4-2-1-3-5-7/h1-6H,(H,8,9) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDNPESBYVVLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Record name | FORMANILIDE | |
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DSSTOX Substance ID |
DTXSID3025338 | |
| Record name | Formanilide | |
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Molecular Weight |
121.14 g/mol | |
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Physical Description |
Formanilide is a white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | FORMANILIDE | |
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| Record name | N-Phenylformamide | |
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Boiling Point |
520 °F at 760 mmHg (NTP, 1992), 271 °C | |
| Record name | FORMANILIDE | |
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| Record name | N-PHENYLFORMAMIDE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
| Record name | FORMANILIDE | |
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Solubility |
10 to 50 mg/mL at 77 °F (NTP, 1992), > 10% in benzene; > 10% in ether; > 10% ethanol, In water, 28.6 g/l @ 25 °C; 25.4 g/l @ 20 °C | |
| Record name | FORMANILIDE | |
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| Record name | N-PHENYLFORMAMIDE | |
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Density |
1.144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.186 @ 50 °C | |
| Record name | FORMANILIDE | |
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| Record name | N-PHENYLFORMAMIDE | |
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Vapor Pressure |
0.00357 [mmHg], 3.57X10-3 mm Hg @ 25 °C | |
| Record name | N-Phenylformamide | |
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| Record name | N-PHENYLFORMAMIDE | |
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Color/Form |
White crystals | |
CAS No. |
103-70-8 | |
| Record name | FORMANILIDE | |
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| Record name | Formanilide | |
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| Record name | FORMANILIDE | |
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| Record name | N-PHENYLFORMAMIDE | |
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Melting Point |
115.9 to 117.5 °F (NTP, 1992), 46.6-47.5 °C | |
| Record name | FORMANILIDE | |
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| Record name | N-PHENYLFORMAMIDE | |
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Conformational Analysis and Equilibrium Studies of Formanilide
Cis-Trans Isomerism in Formanilide
This compound can exist in two planar conformational isomers, cis and trans, arising from the restricted rotation around the amide C-N bond. In the gas phase, both isomers have been identified, with the trans isomer being the more abundant and stable form. bgsu.edu The cis isomer is characterized by a nonplanar geometry. bgsu.eduacs.org
In gas-phase experiments using resonant two-photon ionization in a supersonic jet expansion, the relative abundances of the cis and trans isomers of this compound have been determined. bgsu.eduacs.org The trans isomer is significantly more stable, by approximately 2.5 kcal/mol, and is the predominant conformer. bgsu.eduacs.org The cis isomer was found to be present in a much lower abundance of about 6.5%. bgsu.eduacs.org Interestingly, upon electronic excitation, the relative stabilities of the two isomers are reversed. bgsu.eduacs.org
| Isomer | Abundance | Relative Stability (kcal/mol) | Geometry |
|---|---|---|---|
| Trans | ~93.5% | 0 (Reference) | Planar |
| Cis | ~6.5% | +2.5 | Nonplanar |
The conformational equilibrium between the cis and trans isomers of this compound is influenced by the solvent environment. frontiersin.orgresearchgate.net In solution, the solvent can modulate the energetic behavior of the solute, thereby affecting the conformational preferences. frontiersin.org For molecules with conformational flexibility, the solvent can determine the predominant conformation and, consequently, the viability and selectivity of chemical reactions. frontiersin.org The interactions between the solute and the solvent molecules in the first solvation sphere are particularly crucial in controlling the conformation. frontiersin.org While specific experimental data on the solvent influence on this compound's cis-trans equilibrium is not detailed in the provided search results, the general principle is that polar solvents might favor the more polar isomer, and non-polar solvents the less polar one.
Microsolvation, the interaction of a solute molecule with a small, well-defined number of solvent molecules, can have a significant impact on the conformational landscape. In the case of this compound, the addition of solvent molecules can alter the relative energies of the cis and trans conformers. For instance, in hydrated this compound clusters, water ligands solvate the acidic NH proton of the amide group, forming a hydrogen-bonded network. researchgate.net This interaction is influenced by the charge on the molecule, with ionization strengthening the acidity of the NH proton and affecting the intermolecular potential and the structure of the hydration shell. researchgate.net These specific solute-solvent interactions at the microscopic level can facilitate or hinder the switching between the cis and trans configurations.
Spectroscopic Investigations of this compound Conformations
Spectroscopic techniques are powerful tools for probing the different conformations of this compound and understanding their electronic and vibrational structures.
Laser-induced fluorescence (LIF) is a spectroscopic method where a molecule is excited by a laser to a higher electronic state, and the subsequent fluorescence emission is detected. wikipedia.orgresearchgate.net This technique can be used to obtain vibrationally resolved electronic spectra, providing detailed information about the structure of molecules in both their ground and excited states. wikipedia.orgrsc.org Dispersed fluorescence spectra are obtained by using a fixed laser wavelength for excitation while analyzing the emitted fluorescence, whereas excitation spectra are recorded by scanning the laser wavelength and collecting the fluorescence at a fixed wavelength. wikipedia.org The high sensitivity and selectivity of LIF make it a valuable tool for studying the distinct conformations of this compound. nih.gov
Resonant two-photon ionization (R2PI) spectroscopy is a highly sensitive and mass-selective technique used to obtain electronic spectra with vibrational and, depending on the laser's spectral width, rotational resolution. hhu.de In this method, a first laser pulse excites the molecule to an intermediate electronic state, and a second, temporally and spatially overlapping laser pulse ionizes the molecule from this excited state. hhu.deias.ac.in The resulting ions are then detected by a mass spectrometer. utah.edu
This technique has been successfully applied to determine the gas-phase conformations of this compound. bgsu.eduacs.org By scanning the wavelength of the first laser, the R2PI spectrum reveals the vibronic transitions of the different isomers present in the sample. nih.gov The mass selectivity of the technique ensures that the obtained spectrum corresponds specifically to this compound. nih.gov It was through R2PI spectroscopy that the presence of both cis and trans isomers of this compound in the gas phase was confirmed, and their relative abundances were quantified. bgsu.eduacs.org
Fourier Transform Microwave (FTMW) Spectroscopy
Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique ideal for determining the precise rotational constants and, consequently, the detailed molecular structure of molecules in the gas phase. nih.gov This method operates by detecting the microwave radiation emitted by molecules as they transition between rotational energy levels. nsf.govnih.gov For a molecule to be studied by FTMW, it must possess a permanent dipole moment. nih.gov
In a typical FTMW experiment, molecules are introduced into a high vacuum chamber via a supersonic expansion, often using a carrier gas like Neon or Argon. researchgate.net This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum. A short, high-power microwave pulse polarizes the molecules, and the subsequent free induction decay (FID) is recorded and Fourier-transformed to yield the frequency-domain rotational spectrum. nih.gov The high resolution of this technique can resolve the hyperfine structure arising from quadrupolar nuclei, such as ¹⁴N, providing further details about the electronic environment within the molecule. nih.govnih.gov
While direct FTMW studies on this compound are not detailed in the provided context, the technique has been successfully applied to analogous molecules like N-methylformamide to distinguish between its cis and trans forms and determine their structures. researchgate.net Such studies provide the foundational methodology for analyzing this compound's conformers.
IR-UV Ion Dip and Rotational Band Contour Analysis
IR-UV ion dip spectroscopy is a powerful double-resonance technique used to record conformer-specific infrared spectra of molecules in the gas phase. ru.nl This method combines the selectivity of ultraviolet (UV) spectroscopy with the structural information provided by infrared (IR) spectroscopy. ru.nl
The process involves two laser beams. First, a tunable UV laser is set to a specific electronic transition of a single conformer, which is identified using methods like Resonance-Enhanced Multiphoton Ionization (REMPI). ru.nl Then, a tunable IR laser is introduced, preceding the UV pulse. When the IR laser's frequency is resonant with a vibrational transition of the selected conformer, it excites the molecule, depleting the population of its vibrational ground state. This depletion leads to a decrease, or "dip," in the ion signal produced by the subsequent UV laser. By scanning the IR frequency and monitoring this ion dip, a vibrational spectrum for that specific conformer is obtained. ru.nl
This technique has been proposed as a valuable tool for studying the sensitivity of far-IR amide bands in molecules like this compound, which is known to exist in both trans and cis forms. ru.nl Analysis of these conformer-specific spectra, particularly in the far-IR region which includes amide IV-VI bands, provides critical insights into the low-frequency vibrations of the peptide moiety and their dependence on the molecular structure. ru.nl
Zero Electron Kinetic Energy (ZEKE) Spectroscopy of Neutral and Cationic Isomers
Zero Electron Kinetic Energy (ZEKE) spectroscopy is a high-resolution technique used to determine the precise ionization energies of atoms and molecules and to probe the vibrational levels of the resulting cations. nih.gov The method relies on the photoionization of molecules into high-lying Rydberg states, just below the ionization threshold, which are then ionized by a pulsed electric field. nih.gov
ZEKE spectroscopy has been successfully applied to distinguish between the cis and trans isomers of this compound. researchgate.net These studies provide detailed spectroscopic characterization of the cationic forms of these isomers. The resulting spectra reveal that upon ionization, a significant delocalization of charge occurs from the aromatic ring to the amide side chain. researchgate.net
Key findings from ZEKE studies on this compound include the observation of vibrational modes associated with side-chain in-plane bending and amide stretching in the cation. researchgate.net Ionization of this compound involves the removal of a bonding π-electron that is delocalized over both the phenyl ring and the amide group. This process has been shown to weaken the N-H bond while strengthening the C=O bond. researchgate.net
| Parameter | Value | Reference |
| Ionization Process | Removal of a bonding π-electron | researchgate.net |
| Effect on N-H bond | Weakening | researchgate.net |
| Effect on C=O bond | Strengthening | researchgate.net |
| Charge Distribution in Ion | Delocalized from phenyl ring to amide side chain | researchgate.net |
Infrared Photodissociation (IRPD) Spectroscopy of this compound Clusters
Infrared Photodissociation (IRPD) spectroscopy is an experimental technique used to obtain infrared spectra of gas-phase ions and molecular clusters. wikipedia.orgnih.gov In this method, mass-selected ions or clusters are irradiated with a tunable infrared laser. If the laser frequency matches a vibrational mode of the species, it absorbs one or more photons, leading to an increase in internal energy and eventual dissociation (fragmentation). nih.govmpg.de The resulting fragment ions are detected, and the IRPD spectrum is generated by plotting the fragmentation efficiency as a function of the IR wavelength. researchgate.net
This technique has been employed to study the microhydration of the this compound cation (FA⁺) by analyzing the spectra of size-selected FA⁺-(H₂O)n clusters (where n=1-5). researchgate.net By recording spectra in both the hydride stretch and fingerprint regions, researchers can determine the preferred hydrogen-bonding motifs and how the cluster structure evolves as more water molecules are added. researchgate.net These experimental spectra are typically analyzed with the aid of quantum chemical calculations to assign the observed vibrational bands to specific structures. researchgate.net Studies on cold clusters, tagged with weakly bound messengers like Argon (Ar), can also reveal the significant effects of temperature and entropy on the observed hydration structures. researchgate.net
NMR Spectroscopy in Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the structure and conformational dynamics of molecules in solution. nih.govgla.ac.uk For molecules like this compound that exist in a state of conformational equilibrium, NMR provides averaged data on chemical shifts and coupling constants, which can be used to understand the relative populations and geometries of the different conformers. auremn.org.br
While specific NMR studies detailing the conformational analysis of this compound were not present in the search results, the methodology is well-established for analogous compounds like N-methylacetanilide. nih.gov Such studies typically involve the calculation of ¹H and ¹³C NMR isotropic chemical shifts using computational methods and comparing them with experimental values to assign the observed signals and characterize the conformational state. nih.gov
Computational Studies on this compound Conformations and Energetics
Computational chemistry provides essential insights into the structure, stability, and properties of molecular conformers, serving as a powerful complement to experimental spectroscopic techniques. researchgate.netresearchgate.netresearchgate.net
Ab Initio and DFT Calculations for Isomer Stability and Geometry Optimization
Ab initio and Density Functional Theory (DFT) are two major classes of computational methods used to study molecules like this compound. nih.govresearchgate.net These calculations are employed to perform geometry optimizations, which find the lowest energy structures for the different possible isomers, and to calculate their relative energies and stabilities. semanticscholar.orgnih.gov
For this compound, computational studies have been crucial in analyzing the stability of its cis and trans isomers. Gas-phase electron diffraction (GED) studies, augmented by quantum chemical calculations at levels such as B3LYP/cc-pVTZ and MP2/cc-pVTZ, have been used to determine accurate structural parameters for the molecule. researchgate.net
These calculations have also been used to investigate bond dissociation energies. For instance, calculations using the Gaussian-4 method revealed that the N–C(O) bond in this compound is approximately 50 kJ/mol weaker than the same bond in benzamide. researchgate.net Conversely, the adjacent N–CPh bond is strengthened by about 35 kJ/mol compared to that in aniline (B41778). researchgate.net These theoretical findings provide a deeper understanding of the electronic effects of the formyl group on the amide bond and the adjacent phenyl ring. researchgate.net
| Computational Method | Application to this compound | Reference |
| B3LYP/cc-pVTZ | Geometry Optimization | researchgate.net |
| MP2/cc-pVTZ | Geometry Optimization | researchgate.net |
| Gaussian-4 (G4) | Bond Dissociation Energy Calculation | researchgate.net |
Analysis of Vibrational Normal Modes
The vibrational modes of a molecule correspond to the fundamental motions of its atoms. These motions, which include stretching, bending, rocking, and twisting, are quantized and can be observed using techniques like infrared (IR) and Raman spectroscopy. colostate.edumsu.edu A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. msu.edulibretexts.org For this compound (C₇H₇NO), with 16 atoms, this results in 42 normal modes.
The analysis of these modes provides a spectroscopic fingerprint of the molecule, allowing for its identification and characterization. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds between them. msu.edu Key vibrational modes for this compound can be assigned to specific functional groups within the molecule, such as the amide group (-NH-C=O) and the phenyl ring.
Below is a table of characteristic vibrational modes for this compound and their approximate frequency ranges.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Description |
| N-H Stretch | Amide (N-H) | 3200 - 3400 | Stretching of the Nitrogen-Hydrogen bond. |
| C-H Stretch (Aromatic) | Phenyl Ring (C-H) | 3000 - 3100 | Stretching of the Carbon-Hydrogen bonds on the phenyl ring. |
| C=O Stretch (Amide I) | Amide (C=O) | 1650 - 1700 | Primarily the stretching of the Carbonyl double bond. |
| N-H Bend (Amide II) | Amide (N-H) | 1500 - 1570 | In-plane bending of the N-H bond, coupled with C-N stretching. |
| C=C Stretch (Aromatic) | Phenyl Ring (C=C) | 1450 - 1600 | Stretching vibrations of the Carbon-Carbon bonds within the phenyl ring. |
| C-N Stretch (Amide III) | Amide (C-N) | 1200 - 1300 | Stretching of the Carbon-Nitrogen bond. |
| C-H Out-of-Plane Bend | Phenyl Ring (C-H) | 690 - 900 | Bending of the aromatic C-H bonds out of the plane of the ring. |
Potential Energy Surfaces and Tunnelling Phenomena
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. For this compound, the PES reveals the relative stabilities of its conformers and the energy barriers that separate them. The trans conformer resides in a deeper potential energy well than the cis conformer, consistent with its greater stability. chemicalbook.com
A significant feature of this compound's conformational landscape is the tunnelling phenomenon observed in the cis species. chemicalbook.com The cis conformer is non-planar, with the plane of the amide group twisted relative to the phenyl ring by an angle of approximately ±34.7°. chemicalbook.com These two equivalent, non-planar configurations (corresponding to a positive or negative twist angle) are separated by a relatively low energy barrier. chemicalbook.com
The molecule can transition between these two states not by climbing over the energy barrier in a classical sense, but by "tunnelling" through it, a quantum mechanical effect. This tunnelling occurs through a planar transition state, and the barrier to achieving this planarity has been determined to be 152(2) cm⁻¹. chemicalbook.com This quantum tunnelling splits the vibrational energy levels of the cis conformer, a characteristic feature that can be observed in its rotational spectrum. chemicalbook.com
The table below summarizes the key energetic properties related to the conformational analysis of this compound.
| Parameter | Conformer | Value (cm⁻¹) | Significance |
| Relative Energy | cis vs trans | 350 ± 150 | The trans conformer is more stable (lower energy) than the cis conformer. chemicalbook.com |
| Tunnelling Barrier | cis | 152 ± 2 | The energy barrier separating the two equivalent non-planar configurations of the cis isomer. chemicalbook.com |
Synthesis Methodologies and Catalytic Processes for Formanilide and Its Derivatives
Traditional Formylation Reactions
Traditional approaches to synthesizing formanilide primarily involve the direct reaction of aniline (B41778) with formic acid or its derivatives. These methods are well-established but often require specific conditions to achieve high yields.
Reaction of Aniline with Formic Acid and Derivatives
The most direct method for producing this compound is the reaction between aniline and formic acid. google.com Industrial preparations often employ this reaction, using a solvent like toluene (B28343) to remove the water formed during the reaction via azeotropic distillation. google.com To drive the equilibrium towards the product, an excess of formic acid is typically used. google.com
Several variations of this method have been developed to improve yields and simplify the procedure. One approach involves heating a mixture of aniline and formic acid to 80°C under solvent-free conditions, which has been shown to produce formamides in good to excellent yields, particularly with aromatic amines like aniline. nih.gov Another practical procedure utilizes aqueous 85% formic acid with toluene as a solvent, employing a Dean-Stark apparatus to remove water, which dramatically increases the yield to as high as 98%. scispace.com
Derivatives of formic acid, such as acetic formic anhydride, are also effective formylating agents. vulcanchem.com This reagent, however, is sensitive to moisture and cannot be stored for long periods. scispace.com
Table 1: Comparison of Traditional Formylation Methods with Formic Acid
| Formylating Agent | Solvent | Conditions | Yield (%) | Source(s) |
|---|---|---|---|---|
| Formic Acid | Toluene | Azeotropic distillation | High | google.com |
| Formic Acid | None (Solvent-free) | 80°C | Good to Excellent | nih.gov |
| 85% Formic Acid | Toluene | Reflux with Dean-Stark trap | 98% | scispace.com |
Use of Ammonium (B1175870) Formate (B1220265) and Formic Acid in N-Formylation
Ammonium formate serves as an efficient and relatively inexpensive N-formylating agent for anilines. sci-hub.se The N-formylation of aniline with ammonium formate proceeds readily in refluxing acetonitrile, providing excellent yields of this compound, often around 96%. sci-hub.senih.gov This method is particularly noteworthy for its chemoselectivity; for instance, an aniline derivative containing a hydroxyl group undergoes N-formylation selectively without affecting the -OH group. sci-hub.se
The use of ammonium formate is also a key aspect of the Leuckart-Wallach reaction, a classic method for the reductive amination of carbonyl compounds where ammonium formate or a mixture of formic acid and formamide (B127407) is used. mdpi.comwikipedia.org Studies have shown that using ammonium formate as the sole reagent often produces the best yields in these transformations. wikipedia.org
Catalytic Synthesis Approaches
To overcome some of the limitations of traditional methods, various catalytic systems have been developed. These approaches often offer milder reaction conditions, higher efficiency, and greater selectivity. nih.gov
Acid Catalysis (e.g., I₂, HI, Amberlite IR-120)
Several acid catalysts have been successfully employed for the N-formylation of aniline.
Iodine (I₂) and Hydroiodic Acid (HI): Molecular iodine has been identified as an effective catalyst for the N-formylation of amines under solvent-free conditions. nih.govacs.org In a typical reaction, aniline is treated with formic acid in the presence of a catalytic amount of iodine (e.g., 5 mol%) at 70°C, producing this compound in excellent yield (93%). nih.govresearchgate.netthieme-connect.com It is widely proposed that the active catalytic species is hydroiodic acid (HI), which is generated in situ from the reaction of iodine with formic acid. nih.govresearchgate.net The HI then protonates the formic acid, activating it for nucleophilic attack by the amine. nih.govresearchgate.net
Amberlite IR-120: This strongly acidic ion-exchange resin is a highly efficient and reusable heterogeneous catalyst for the N-formylation of anilines with formic acid. nih.govresearchgate.netdiva-portal.org The reaction is typically carried out under microwave irradiation in solvent-free conditions, leading to the formation of this compound in excellent yields (90-97%) within extremely short reaction times (60–120 seconds). researchgate.netdiva-portal.orgmdpi.com A key advantage of this method is the ease of catalyst recovery and its reusability for multiple cycles without a significant drop in activity. researchgate.netmdpi.com
Other acid catalysts reported for this transformation include melamine (B1676169) trisulfonic acid and silica-supported acids like perchloric acid (HClO₄-SiO₂) and sulfuric acid. nih.govscispace.com
Table 2: Performance of Selected Acid Catalysts in this compound Synthesis
| Catalyst | Formyl Source | Conditions | Yield (%) | Key Features | Source(s) |
|---|---|---|---|---|---|
| I₂ | Formic Acid | 70°C, 2h, solvent-free | 93% | In situ generation of HI catalyst | nih.govresearchgate.netthieme-connect.com |
Metal-Catalyzed N-Formylation (e.g., Manganese, Copper, Zinc)
A variety of metal-based catalysts have been developed for the N-formylation of aniline, often utilizing alternative and safer formyl group sources.
Manganese (Mn): A novel method utilizes manganese(II) chloride (MnCl₂·4H₂O) to catalyze the N-formylation of aniline. nih.govacs.org This approach employs oxalic acid dihydrate as a safe, solid surrogate for carbon monoxide (CO) gas. nih.govacs.orgfigshare.com The reaction is typically run in dimethylformamide (DMF) and provides a range of formanilides in moderate to excellent yields. nih.govacs.org
Copper (Cu): Copper catalysts have been used in several N-formylation protocols. One method uses a copper catalyst with phenylsilanes and carbon dioxide (CO₂) as the C1 source. nih.govacs.orgrsc.org Another recently developed procedure employs ethyl bromodifluoroacetate as a novel N-formylating reagent in a copper-catalyzed reaction. acs.orgnih.gov Using copper(I) acetate (B1210297) (CuOAc) as the catalyst, this compound was obtained in 82% yield. acs.org
Zinc (Zn): Zinc has proven to be an effective catalyst for N-formylation. One of the earliest reports described a zinc-catalyzed method using formic acid. nih.govacs.org More detailed studies show that using zinc metal as a catalyst with formic acid under solvent-free conditions at 70°C can produce this compound in 88% yield. psu.edu The reaction is believed to proceed through the formation of zinc formate, which acts as a Lewis acid to activate the formic acid. psu.edu Zinc oxide (ZnO) has also been reported as an efficient catalyst for the same transformation under solvent-free conditions. nih.gov
Table 3: Overview of Metal-Catalyzed N-Formylation of Aniline
| Metal Catalyst | Formyl Source / Reagents | Solvent | Yield (%) | Source(s) |
|---|---|---|---|---|
| MnCl₂·4H₂O | Oxalic acid dihydrate | DMF | Moderate to Excellent | nih.govacs.org |
| CuOAc | Ethyl bromodifluoroacetate | MeCN | 82% | acs.org |
| Zn metal | Formic Acid | Solvent-free | 88% | psu.edu |
Organic Catalysis
In addition to metal-based systems, certain organic molecules can catalyze the N-formylation of aniline. Melamine trisulfonic acid (MTSA) has been used as an effective organic catalyst with formic acid under solvent-free conditions, stirring the mixture at 60°C. nih.gov Co-polymeric gels have also been synthesized and employed as catalysts for the reaction between substituted anilines and formic acid. ijirset.com Furthermore, guanidine-derived ionic liquids have been shown to act as an effective medium for the N-formylation reaction, proceeding without the need for an additional catalyst. researchgate.net
Carbonylation Routes using CO and CO Surrogates (e.g., Oxalic Acid, CO2, Dimethylformamide)
The synthesis of this compound and its derivatives through carbonylation is a significant area of research, primarily focused on replacing the hazardous, poisonous, and flammable carbon monoxide (CO) gas with safer, more manageable CO surrogates. nih.govacs.org These surrogates, which can generate CO in situ or mimic its reactivity, include compounds like oxalic acid, carbon dioxide (CO2), and N,N-dimethylformamide (DMF). nih.govacs.orgencyclopedia.pub
Oxalic Acid as a CO Surrogate
A novel and efficient method for the N-formylation of anilines involves the use of manganese catalysts with oxalic acid dihydrate ((COOH)₂·2H₂O) as a CO surrogate. nih.govresearchgate.net This approach represents a significant advancement by providing a safer alternative to traditional CO gas-based methods. nih.gov Oxalic acid is considered an ideal surrogate because it is simple, cost-effective, readily available, and environmentally benign. nih.govacs.org In a typical procedure, the N-formylation of aniline is carried out using MnCl₂·4H₂O as the catalyst, with oxalic acid dihydrate in a solvent like DMF at 130 °C, producing N-phenylformamide in high yields (up to 98%). nih.govresearchgate.net This manganese-catalyzed reaction is the first of its kind to use oxalic acid for the synthesis of formanilides, offering moderate to excellent yields for a range of products. nih.govresearchgate.net
Carbon Dioxide (CO₂) as a C1 Source
Carbon dioxide, being non-toxic, abundant, and renewable, is an attractive C1 feedstock for chemical synthesis. researchgate.net The synthesis of this compound from aniline, CO₂, and H₂ has been achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net To achieve significant yields of this compound (up to 85%), the addition of the strong base DBU in overstoichiometric amounts was necessary to facilitate the hydrogenation of CO₂ to a formate intermediate. researchgate.net In the absence of a reductant like H₂, the reaction between aniline and CO₂ tends to produce carbanilide (B493258) (1,3-diphenylurea) instead. researchgate.net Other catalytic systems, such as CeO₂-supported copper sub-nanoparticles, have been used for the N-methylation of aniline using CO₂ and H₂, where this compound is often produced as a co-product. shokubai.org
Dimethylformamide (DMF) as a Formylating Agent
N,N-dimethylformamide (DMF) is a low-cost, easily available, and multipurpose compound that can act as a solvent, catalyst, and reagent. google.comresearchgate.netmdpi.com It has gained attention as a CO surrogate in transition metal-catalyzed carbonylation reactions. encyclopedia.pubmdpi.com A method for preparing N-formanilide involves reacting aniline with DMF using acetic acid as a catalyst under heating reflux conditions (140–150 °C) for 5 to 9 hours. google.comgoogle.com This process avoids the use of excess anhydrous formic acid, simplifying the operation and making it suitable for industrial production. google.comgoogle.com The plausible mechanism involves the Lewis acid-catalyzed activation of DMF, making it susceptible to nucleophilic attack by the amine. researchgate.net The use of DMF·HCl complex has also been reported as a versatile and easily available formylating system for anilines. researchgate.net
Table 1: Comparison of Carbonylation Routes for this compound Synthesis
| CO Source/Surrogate | Catalyst/Reagent | Conditions | Yield | Key Features |
|---|---|---|---|---|
| Oxalic Acid Dihydrate | MnCl₂·4H₂O / Na₂CO₃·H₂O | DMF, 130 °C, 20 h | 98% | Safe, environmentally benign CO surrogate; first Mn-catalyzed method. nih.govresearchgate.net |
| Carbon Dioxide (CO₂) & H₂ | DBU | High pressure, 100 °C | Up to 85% | Utilizes a renewable C1 feedstock; requires a strong base. researchgate.net |
| Dimethylformamide (DMF) | Acetic Acid | Reflux, 140-150 °C, 6 h | ~60% | Cost-effective; avoids hazardous formic acid; suitable for industrial scale. google.comgoogle.com |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, such as rapid heating, reduced reaction times, and increased product yields. frontiersin.orgnih.govoatext.com This technology utilizes the ability of polar molecules or ions to transform electromagnetic energy into heat. oatext.com
In the context of this compound and its derivatives, microwave irradiation (MWI) has been effectively employed. For example, water has been shown to be an optimal solvent for the N-formylation of primary amines using triethyl orthoformate under microwave irradiation at 90 °C for 2–3 hours, yielding moderate to good results. nih.gov
A notable application involving this compound is the Niementowski quinazoline (B50416) synthesis. frontiersin.orgnih.gov This reaction, which typically involves high temperatures and lengthy procedures, can be highly accelerated using microwave heating. nih.gov The reaction of anthranilic acid with this compound under solvent-free conditions in an unmodified household microwave oven leads to the high-purity synthesis of quinazolinone derivatives. frontiersin.orgnih.gov This microwave-assisted approach is characterized by its operational simplicity and straightforward work-up procedure. nih.gov Similarly, microwave-assisted methods have been developed for synthesizing various formamide derivatives of heterocyclic compounds, such as 2(3H)-benzoxazolinones and 2(3H)-benzothiazolinones, often resulting in higher efficiency compared to conventional methods. researchgate.net The use of MWI in the synthesis of building blocks for PROTACs and molecular glues, such as pomalidomide, has also been shown to significantly boost yields and streamline development. rsc.org
Solvent-Free Conditions in Formylation
The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. tandfonline.com Several effective protocols for the N-formylation of anilines and other amines have been established under solvent-free, and often catalyst-free, conditions. tandfonline.comoup.com
One simple and cost-effective procedure involves heating a mixture of an amine with formic acid or ethyl formate at 60 °C without any catalyst. tandfonline.com This method is applicable to a wide range of aromatic and aliphatic amines, providing moderate to excellent yields of the corresponding formamides. tandfonline.com The proposed mechanism involves the nucleophilic attack of the amine on the formylating agent, followed by the loss of water or ethanol. tandfonline.com
Various catalysts have also been employed to facilitate N-formylation under solvent-free conditions.
Nanoceria (CeO₂) : Nano CeO₂ has been reported as an efficient, environmentally benign, and recyclable catalyst for the N-formylation of amines with formic acid at room temperature. oup.com The reaction of aniline with formic acid using 10 mol% nano CeO₂ gives a 97% yield in just 10 minutes. oup.com
Iodine (I₂) : Molecular iodine can catalyze the N-formylation of anilines. nih.gov Using 5 mol% I₂ with two equivalents of formic acid at 70 °C results in an excellent yield of this compound after 2 hours. nih.gov
Indium : Indium metal (10 mol%) has been used to catalyze the formylation of various amines with formic acid at 70 °C, producing formamides in moderate to excellent yields. nih.gov
Silica Sulfuric Acid (SSA) : The N-formylation of aniline and its derivatives can be efficiently achieved by treatment with formic acid at 50-60 °C in the presence of SSA under solvent-free conditions, providing high yields in relatively short reaction times. scispace.com
Table 2: Catalysts for Solvent-Free N-Formylation of Aniline
| Catalyst | Formylating Agent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| None | Formic Acid | 60 °C | 0.5 h | 98% tandfonline.com |
| Nano CeO₂ (10 mol%) | Formic Acid | Room Temp. | 10 min | 97% oup.com |
| Iodine (I₂) (5 mol%) | Formic Acid | 70 °C | 2 h | Excellent nih.gov |
| Silica Sulfuric Acid (SSA) | Formic Acid | 50-60 °C | 15 min | 98% scispace.com |
Advanced Synthetic Strategies and Coupling Reactions
Chan-Lam Coupling in this compound Derivative Synthesis
The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed method for forming aryl carbon-heteroatom bonds. rsc.orgorganic-chemistry.orgwikipedia.org It typically involves the cross-coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine or alcohol, to produce the corresponding N-arylated or O-arylated product. rsc.orgwikipedia.org A key advantage of this reaction is that it can often be conducted under mild conditions, such as at room temperature and open to the air. rsc.orgwikipedia.org
This methodology has been successfully applied to the direct synthesis of formanilides. rsc.orgresearchgate.net A protocol involving a copper-catalyzed Chan-Lam coupling between various arylboronic acids and formamide has been reported. researchgate.net This reaction proceeds at room temperature in the presence of a base and offers a practical alternative to other methods, utilizing easily accessible, stable, and diverse arylboronic acids as substrates. researchgate.net The reaction demonstrates selectivity for N-arylation of formamide over potential O-arylation. rsc.org The mechanism is believed to proceed through the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-aryl amide (this compound) product. wikipedia.org This approach is particularly valuable as the this compound group is sensitive to the harsher conditions often required in other coupling reactions like the Ullmann or Buchwald-Hartwig couplings. rsc.org
Nucleophilic Aromatic Substitution with this compound
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical nucleophilic aliphatic substitution, SₙAr reactions occur at an sp² hybridized carbon atom. wikipedia.org The reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org
This compound, or its corresponding anion, can act as the nucleophile in SₙAr reactions. For instance, sodium this compound, formed by reacting this compound with sodium hydride, readily condenses with p-nitrochlorobenzene at high temperatures (150-165°C) to form the substituted product. researchgate.net Another synthetic pathway involves the nitration of a haloarene like chlorobenzene (B131634) to introduce an activating nitro group, followed by a nucleophilic aromatic substitution reaction with this compound to create a C-N bond, ultimately leading to products like 4-aminodiphenylamine after subsequent reaction steps. scranton.edu The ambiphilic character of formamide, allowing it to act as both a hydrogen bond donor and acceptor, can induce nucleophilic activation at the nitrogen center, influencing SₙAr reaction pathways. rsc.org
Reaction Mechanisms and Kinetics of Formanilide
Hydrolysis of Formanilides
The hydrolysis of formanilides, the cleavage of the amide bond by water, can be catalyzed by both acids and bases. The specific mechanism and reaction kinetics are influenced by the pH of the solution and the nature of substituents on the aromatic ring.
In acidic solutions, formanilide undergoes hydrolysis via a specific acid-catalyzed, bimolecular acyl-cleavage (AAC2) mechanism. uiowa.eduresearchgate.net This process is initiated by the protonation of the carbonyl oxygen atom of the this compound, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. semanticscholar.orgsemanticscholar.org Subsequently, a proton transfer occurs, followed by the elimination of the aniline (B41778) molecule, yielding formic acid and the anilinium ion. The kinetic studies of this reaction are consistent with the AAC2 mechanism, where the observed rate constants are proportional to the hydronium ion concentration. uiowa.edu
Under alkaline conditions, the hydrolysis of formanilides proceeds through a modified bimolecular base-catalyzed acyl-cleavage (BAC2) mechanism. uiowa.eduresearchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. researchgate.net This intermediate then collapses, with the cleavage of the carbon-nitrogen bond, to yield a formate (B1220265) ion and an aniline molecule. Kinetic studies in alkaline solutions have revealed a complex degradation scheme with the observed rate constants showing mixed first and second-order dependencies with respect to the hydroxide concentration. uiowa.edu
The rate of hydrolysis of substituted formanilides is significantly influenced by the electronic properties of the substituents on the aromatic ring. The Hammett equation provides a quantitative measure of these effects for meta- and para-substituted derivatives. walisongo.ac.idscience.gov For the acid-catalyzed hydrolysis, modified Hammett plots constructed using the second-order rate constants for specific acid catalysis are linear. uiowa.edu
Interestingly, the alkaline hydrolysis of meta- and para-substituted formanilides shows minimal substituent effects. uiowa.eduresearchgate.net However, ortho substitution leads to a decrease in the rate of hydrolysis, an effect that is proportional to the steric bulk of the substituent. uiowa.edu The ortho effect in acidic hydrolysis has been analyzed using the Fujita-Nishioka method, which helps to separate steric and electronic contributions. uiowa.edu
The following table presents Hammett substituent constants and the corresponding acidic hydrolysis rate constants for a selection of substituted formanilides.
| Substituent | Position | Hammett Constant (σ) | Acidic Hydrolysis Rate Constant (k) |
| -COOH | para | 0.45 | 18.20 |
| -COOH | meta | 0.37 | 8.21 |
| -Br | para | 0.23 | 8.32 |
| -Br | meta | 0.39 | 10.80 |
| -Cl | para | 0.23 | 7.04 |
| -Cl | meta | 0.37 | 9.65 |
| -H | - | 0.00 | 7.39 |
| -Ph | para | -0.01 | 7.53 |
| -OH | para | -0.37 | 2.67 |
| -OH | meta | 0.12 | 7.80 |
Data sourced from Michalik et al. (2017) researchgate.net
Computational quantum chemical methods, such as Density Functional Theory (DFT), have been employed to study the hydrolysis of a wide range of substituted formanilides. researchgate.net These studies calculate the reaction enthalpies for both the AAC2 and BAC2 mechanisms. A linear correlation has been found between the calculated reaction enthalpies and the experimentally determined hydrolysis rate constants for the acid-catalyzed pathway. researchgate.net This correlation allows for the prediction of rate constants for this compound derivatives that have not yet been synthesized. researchgate.net For the alkaline hydrolysis of para- and meta-substituted derivatives, however, no linear dependence between the rate constants and the reaction enthalpies was observed. researchgate.net
Deaminative Hydrogenation of this compound
Deaminative hydrogenation is a catalytic process that results in the cleavage of the C-N bond of the amide, yielding an amine and an alcohol.
The iron-catalyzed deaminative hydrogenation of this compound to aniline and methanol (B129727) proceeds through a mechanism involving a key hemiaminal intermediate. researchgate.net The process begins with the hydrogenation of the this compound's carbonyl group to form the hemiaminal. researchgate.net This is followed by the protonolysis of the C-N bond of this intermediate, which leads to the formation of aniline and formaldehyde (B43269). The formaldehyde is then further hydrogenated to methanol. researchgate.net The cleavage of the C-N bond in the hemiaminal intermediate can be facilitated by either the metal catalyst or other organic species present in the reaction mixture. researchgate.net The formation of this hemiaminal intermediate is a critical step, and its subsequent reaction pathway dictates the final products of the deaminative hydrogenation. osti.govfrontiersin.org
Reactivity with Nucleophilic Amino Acids and Oxidative Processes
This compound and its derivatives can participate in reactions with nucleophilic species, including amino acids. The reactivity is influenced by the electrophilic nature of the formyl group's carbon atom. Studies have shown that p-benzoquinonediimines, which can be derived from p-amino aromatic compounds, react with nucleophilic residues on amino acids through complex mechanisms. nih.gov For example, with N-acetyl-cysteine, a classical electrophile-nucleophile reaction occurs where the thiol group of the amino acid attacks the electrophilic positions of the diimine. nih.gov
In reactions with other amino acids like N-acetyl-lysine, more complex oxidative processes can take place. The ε-amino group of lysine (B10760008) can react with a diimine to form an enamine adduct, which can then lead to oxidative deamination of the amino acid. nih.gov This process can result in the formation of this compound derivatives, such as 4-amino-2,5-dimethyl-[(13)C]-formanilide in specific experimental setups. nih.gov
Furthermore, the interaction of formamide (B127407) with atmospheric hydroxyl radicals can lead to the formation of potentially hazardous compounds, highlighting the oxidative reactivity of the formamide functional group. nih.gov NMR-based studies have detailed the reactions of formaldehyde, a related simple electrophile, with various proteinogenic amino acids, revealing the formation of a range of products including hydroxymethylated, cyclized, and cross-linked species. semanticscholar.orgresearchgate.netscispace.com Cysteine is observed to be highly reactive, forming a stable thiazolidine, while lysine reacts less efficiently. semanticscholar.orgresearchgate.net
Decarbonylation and Dehydrogenation of Formanilides
The decarbonylation and dehydrogenation of formanilides and other formamides are significant reactions that lead to the formation of valuable chemical products. rsc.orgchemrxiv.org These processes typically involve the elimination of carbon monoxide (CO) and hydrogen (H2) gases and are often catalyzed by transition metal complexes. rsc.orgrsc.org
DFT computations have provided significant insights into the mechanisms of formamide decarbonylation and dehydrogenation. rsc.orgchemrxiv.org These studies help to elucidate the step-by-step pathways of these reactions when catalyzed by organometallic complexes, such as ruthenium pincer catalysts. rsc.org The calculations can reveal the energetics of key steps like oxidative addition, migratory insertion, and reductive elimination that are often involved in these catalytic cycles. For example, DFT has been used to understand aldehyde deformylations with biomimetic metal–dioxygen complexes, which share mechanistic principles with formamide decarbonylation. nih.gov
A key application of the decarbonylation and dehydrogenation of formamides is in the synthesis of urea (B33335) derivatives and polymers like polyureas and poly(urea-urethanes). rsc.orgrsc.orgresearchgate.net This approach offers an alternative to traditional synthesis methods that often rely on toxic feedstocks such as isocyanates and phosgene (B1210022) gas. rsc.orgnih.gov
In this process, the self-coupling of formamides or diformamides, facilitated by a catalyst, leads to the formation of ureas or polyureas, respectively. rsc.orgrsc.org The reaction is believed to proceed through the dehydrogenation of the formamide to an isocyanate intermediate. This intermediate can then react with an amine, formed from the decarbonylation of another formamide molecule, to produce the urea linkage. rsc.org
The table below shows the yields of various urea derivatives synthesized from the corresponding formamides using a ruthenium pincer catalyst.
| Formamide Substrate | Urea Derivative | Yield (%) |
| N-octylformamide | N,N'-dioctylurea | 53 |
| N-cyclohexylformamide | N,N'-dicyclohexylurea | 22 |
| This compound | N,N'-diphenylurea | 12 |
| N-benzylformamide | N,N'-dibenzylurea | 85 |
| 4-fluorobenzylformamide | N,N'-bis(4-fluorobenzyl)urea | 78 |
| 1-phenylethylformamide | N,N'-bis(1-phenylethyl)urea | 65 |
| N-methylformamide | N,N'-dimethylurea | 45 |
| Data adapted from research on the synthesis of urea derivatives from formamides. researchgate.net |
Furthermore, the polymerization of diformamides using this methodology has been shown to produce polyureas with varying molecular weights and thermal properties. researchgate.net Similarly, the coupling of diformamides with diols can yield poly(urea-urethanes). rsc.org The synthesis of urea-formaldehyde resins represents another important industrial polymerization process involving a formamide-like structure. youtube.com
Advanced Applications and Derivatization of Formanilide in Organic Synthesis
Formanilide as a Reagent and Amido Protecting Agent
This compound is recognized as an important organic synthesis reagent. google.comgoogle.com Its utility extends to acting as a protective agent for amines. The formyl group can be introduced to protect a primary or secondary amine, and formanilides themselves have been proposed as a photosensitive protecting group for anilines. rsc.org Irradiation of formanilides can lead to quantitative decarbonylation, regenerating the parent aniline (B41778), which presents a mild method for deprotection. rsc.org This photochemical lability offers an alternative to traditional chemical deprotection methods which might employ harsh conditions. rsc.org
The formamide (B127407) functional group in this compound allows it to be used in various synthetic transformations, including formylation reactions, allylations, and hydrosilations. researchgate.net
Table 1: this compound as a Reagent and Protecting Group
| Application | Description | Key Features |
| Organic Synthesis Reagent | Used as a starting material or intermediate in various chemical reactions. google.comgoogle.com | Versatile, participates in formylation, amidation, and cyclization reactions. |
| Amido Protecting Agent | The formyl group (-CHO) protects the amino group of aniline. google.comgoogle.com | Can be removed under specific conditions. |
| Photosensitive Protecting Group | Can be cleaved using light (photolysis) to regenerate the free aniline. rsc.org | Offers a mild deprotection strategy, avoiding harsh chemical reagents. rsc.org |
Synthesis of Nitrogen-Bridged Heterocycles
Formanilides are valuable intermediates in the synthesis of nitrogen-bridged heterocyclic compounds. acs.orgnih.govresearchgate.net These complex molecular architectures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential biological activities. The reactivity of the this compound moiety can be harnessed to construct the intricate ring systems characteristic of these compounds.
Precursor for N,N-Diaryl Ureas, Quinolone Antibiotics, and Cancer Chemotherapeutic Agents
The utility of this compound as a synthetic precursor is extensive, providing access to several classes of important organic molecules.
N,N-Diaryl Ureas : Formanilides can serve as starting materials for the synthesis of N,N-diaryl ureas. acs.orgnih.gov For instance, the iridium-catalyzed hydrogenolysis of an unsymmetrical urea (B33335) like 1,3-diphenylurea (B7728601) can selectively cleave one C-N bond to yield this compound and the corresponding amine. nih.gov
Quinolone Antibiotics : Formanilides are crucial intermediates in the synthesis of quinolone antibiotics, a major class of DNA gyrase inhibitors used against bacterial infections. acs.orgnih.govrsc.orgnih.gov A notable example is the synthesis of norfloxacin, where a substituted this compound reacts with a malonyl derivative and phosphoryl chloride to generate the core quinolone structure. rsc.org This approach represents a simple and effective route to these vital therapeutic agents. rsc.org
Cancer Chemotherapeutic Agents : The this compound scaffold is a key component in the synthesis of various cancer chemotherapeutic agents. acs.orgnih.govresearchgate.net For example, N-methylthis compound is used in a Vilsmeier-Haack type reaction as a key step in the synthesis of 1,4-dimethyl-9-H-carbazole derivatives, which have shown cytotoxic activity against human glioma cell lines. researchgate.net Furthermore, ortho-formylation reactions, which can utilize this compound derivatives, are employed in the synthesis of anti-cancer agents like 2-methoxyestradiol. uio.no
Intermediate in the Synthesis of N-Aryl Imidazoles, Aryl Isocyanides, and Formamidines
This compound's role as a versatile intermediate extends to the production of several other important classes of nitrogen-containing compounds.
N-Aryl Imidazoles : It is a recognized precursor for the synthesis of N-aryl imidazoles, which are common structural motifs in pharmaceuticals and agrochemicals. acs.orgnih.gov
Aryl Isocyanides : Formanilides can be converted into aryl isocyanides, which are highly reactive and useful reagents in multicomponent reactions like the Passerini and Ugi reactions. acs.orgnih.gov
Formamidines : As a class, formamides (including this compound) are vital intermediates for the synthesis of formamidines, compounds which have applications in drug discovery and as ligands in coordination chemistry. researchgate.netacs.orgnih.gov
Table 2: this compound as a Synthetic Intermediate
| Product Class | Significance | Synthetic Role of this compound |
| N,N-Diaryl Ureas | Important in medicinal and materials chemistry. | Serves as a precursor. acs.orgnih.gov |
| Quinolone Antibiotics | Broad-spectrum antibacterial agents. semanticscholar.org | Key intermediate in cyclization reactions to form the quinolone core. acs.orgrsc.org |
| Cancer Chemotherapeutics | Used in oncology for treating various cancers. uio.no | Building block for complex anticancer molecules. acs.orgresearchgate.net |
| N-Aryl Imidazoles | Found in many pharmaceuticals and agrochemicals. | Serves as a precursor. acs.orgnih.gov |
| Aryl Isocyanides | Versatile reagents in multicomponent reactions. | Starting material for dehydration reaction. acs.orgnih.gov |
| Formamidines | Used in drug synthesis and as ligands. researchgate.net | Serves as a precursor. acs.orgnih.gov |
Role in Vilsmeier-Haack Formylation Reaction
This compound and its N-substituted derivatives, such as N-methylthis compound, are key reagents in the Vilsmeier-Haack reaction. acs.orgnih.gov This reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates. ijpcbs.comtcichemicals.com The reaction involves the treatment of a substituted formamide with an acid chloride, typically phosphoryl chloride (POCl₃), to generate a chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgname-reaction.com This electrophilic species then attacks the aromatic ring, and subsequent hydrolysis yields the corresponding aryl aldehyde. tcichemicals.comname-reaction.com For example, anthracene (B1667546) can be formylated at the 9-position using N-methylthis compound and POCl₃. wikipedia.org
Derivatives with Potential Bioactivity (e.g., 3'-Methylthis compound, 2-Phenoxythis compound)
Chemical modification of the this compound structure has led to derivatives with promising biological properties.
3'-Methylthis compound : This derivative, featuring a methyl group on the phenyl ring, has been investigated for its potential biological activities. ontosight.ai Research into compounds with similar anilide structures suggests potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The methyl group can influence the compound's physical, chemical, and biological characteristics compared to the parent this compound. ontosight.ai
2-Phenoxythis compound : This compound, containing a phenoxy group attached to the this compound backbone, is explored for its potential in pharmaceuticals and as a building block for dyes. ontosight.ai Its structure, combining an amide linkage and a phenoxy group, suggests it could be a valuable intermediate for synthesizing more complex molecules with potential bioactivity, such as antimicrobial or anticancer agents. ontosight.ai
Application in Phosphoramidate Synthesis
This compound is a useful substrate in the synthesis of phosphoramidates via the Atherton–Todd reaction. beilstein-journals.orgbeilstein-journals.org This reaction typically involves reacting a dialkyl phosphite (B83602) with an amine in the presence of a carbon tetrahalide and a base. When applied to the synthesis of N-arylphosphoramidates, this compound shows higher reactivity compared to aniline. beilstein-journals.org This enhanced reactivity is attributed to the higher acidity of the N-H bond in this compound. beilstein-journals.orgbeilstein-journals.org Although this method can produce the desired phosphoramidate, the isolated yields are often moderate. beilstein-journals.org Phosphoramidates themselves are important intermediates in biochemistry and the synthesis of nucleotides and other bioactive molecules. nih.gov
Biological and Pharmacological Research Applications of Formanilide Derivatives
Antimicrobial Properties
The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the increasing challenge of drug-resistant pathogens. While the broader class of anilide derivatives has been studied for antimicrobial effects, specific research on formanilide derivatives is an emerging field. Studies on related anilide and acetanilide (B955) structures have shown that substitutions on the aromatic ring can lead to significant antibacterial and antifungal activity. For instance, acetanilide derivatives have demonstrated notable zones of inhibition against both gram-positive and gram-negative bacteria. nih.gov Similarly, vanillin (B372448) derivatives, which can include anilide linkages, have been synthesized and screened for their antimicrobial potential against organisms like Escherichia coli. nih.gov The antimicrobial efficacy of these related compounds suggests that this compound derivatives represent a promising scaffold for the development of new antimicrobial drugs, though more targeted research on this specific subclass is required to fully elucidate their spectrum of activity and mechanisms of action.
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in numerous diseases, and the development of effective anti-inflammatory agents remains a key therapeutic goal. Research into various anilide derivatives has shown promising anti-inflammatory activity. For example, 2'-phenoxymethanesulfonanilide derivatives have been synthesized and evaluated, with certain compounds strongly inhibiting adjuvant-induced arthritis in animal models. nih.gov Another study focused on acetanilide derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, and found significant anti-inflammatory responses in vivo. nih.gov These findings in structurally similar anilide compounds provide a strong rationale for the investigation of this compound derivatives as potential anti-inflammatory agents. The core structure presents a versatile template for chemical modifications aimed at optimizing activity against inflammatory targets.
Anticancer Activity and Enzyme/Receptor Inhibition
The quest for more effective and selective anticancer agents is a central focus of modern drug discovery. This compound derivatives have recently been identified as a promising scaffold for developing novel antitumor therapeutics.
A notable study detailed the synthesis and evaluation of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. mdpi.com These compounds were tested for their ability to inhibit the proliferation of various human cancer cell lines. The in vitro experiments demonstrated that many of these derivatives could suppress the growth of human hepatocellular carcinoma (HepG2) and human colon colorectal carcinoma (HCT116) cells, with inhibitory concentrations in the low micromolar range. mdpi.com
One of the most potent compounds from this series, designated as 5q , exhibited broad-spectrum antiproliferative activity. mdpi.com Further in vivo studies using a colon carcinoma-burdened mouse model showed that compound 5q effectively slowed the progression of cancer and prolonged the longevity of the test subjects. mdpi.com The anticancer efficacy of these this compound derivatives highlights their potential as leads for the development of new chemotherapeutic drugs.
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound | HepG2 IC₅₀ (μM) | HCT116 IC₅₀ (μM) |
|---|---|---|
| 5q | 1.15 | 0.82 |
Data sourced from in vitro studies on human cancer cell lines. mdpi.com
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. For the promising 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, research has indicated a multi-faceted mechanism of anticancer activity. In vivo studies with the potent compound 5q revealed that its ability to slow cancer progression is linked to the suppression of angiogenesis, which is the formation of new blood vessels that tumors need to grow. mdpi.com
Furthermore, the compound was found to induce both apoptosis (programmed cell death) and necrosis (a form of cell injury resulting in the premature death of cells) in cancer cells. mdpi.com Apoptosis is a key target for many anticancer drugs, as its induction can selectively eliminate malignant cells. The ability of these this compound derivatives to engage in multiple anticancer mechanisms—inhibiting cell proliferation, cutting off tumor blood supply, and directly inducing cell death—makes them particularly compelling candidates for further preclinical and clinical investigation.
Free Radical Scavenging Activities of Naturally Occurring Formanilides
Free radicals and other reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to aging and various diseases. Antioxidants can mitigate this damage by scavenging free radicals. While many natural products, such as flavonoids and polyphenols, are known for their antioxidant properties, there is limited specific research available on the free radical scavenging activities of naturally occurring formanilides. epa.gov The primary focus of research on this compound derivatives has been on their synthesis and evaluation for applications in areas like antimicrobial and anticancer therapy. The potential for this compound derivatives to act as antioxidants or free radical scavengers remains an area open for future exploration.
Potential as Therapeutic Agents
The diverse biological activities demonstrated by this compound derivatives underscore their significant potential as therapeutic agents. The research, particularly in the area of oncology, provides a strong foundation for their development into clinically useful drugs.
The potent in vitro and in vivo anticancer effects of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, such as compound 5q , establish this chemical class as a valuable scaffold for new cancer therapies. mdpi.com Their multi-pronged mechanism, which includes anti-angiogenic and pro-apoptotic effects, suggests they could be effective against a range of solid tumors. mdpi.com
The promising, albeit less specific, findings related to the antimicrobial and anti-inflammatory properties of the broader anilide family suggest that further synthesis and screening of novel this compound derivatives could yield potent agents for treating infectious and inflammatory diseases. The adaptability of the this compound structure for chemical modification allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the development of new and effective therapeutic agents. mdpi.com
Environmental Degradation and Fate of Formanilide
Atmospheric Degradation Pathways (e.g., Hydroxyl Radical Reaction)
Once released into the atmosphere, formanilide is expected to exist predominantly in the vapor phase due to its vapor pressure. nih.govguidechem.com The primary degradation mechanism in the air is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.govwikipedia.org These highly reactive radicals are often referred to as the "detergent" of the troposphere, as they initiate the breakdown of many pollutants. wikipedia.org
The reaction with hydroxyl radicals leads to the degradation of vapor-phase this compound. The estimated half-life for this atmospheric reaction is approximately 9 hours. nih.gov This relatively short half-life suggests that this compound is not persistent in the atmosphere and will be removed reasonably quickly. The degradation process involves the oxidation of the this compound molecule, breaking it down into other compounds. hydrogenlink.comuwa.edu.au
Table 1: Atmospheric Fate of this compound
| Parameter | Value/Description | Source(s) |
| Physical State in Atmosphere | Exists solely as a vapor | nih.govguidechem.com |
| Primary Degradation Pathway | Reaction with photochemically-produced hydroxyl radicals | nih.gov |
| Estimated Half-life | ~9 hours | nih.gov |
Biodegradation in Environmental Systems (e.g., Aerobic Conditions)
In terrestrial and aquatic environments, the primary fate of this compound is biodegradation. guidechem.com Studies have indicated that this compound is susceptible to breakdown by microorganisms under aerobic conditions, where oxygen is present. guidechem.comresearchgate.net
In a modified OECD screening test, N-Phenylformamide (a synonym for this compound) present at a concentration of 20 mg/l showed a 100% elimination of dissolved organic carbon within a 4-week period. guidechem.com This suggests that this compound is readily biodegradable in the environment. guidechem.com The process of biodegradation involves microorganisms utilizing the organic compound as a source of carbon and energy, leading to its breakdown into simpler molecules like carbon dioxide and water under aerobic conditions. nih.gov
The estimated Koc value of 100, derived from its log Kow of 1.15, indicates that this compound is expected to have high mobility in soil. guidechem.comechemi.com This high mobility suggests that it can move through the soil profile and potentially reach groundwater, where biodegradation would continue to be the primary attenuation process.
Table 2: Biodegradation and Soil Mobility of this compound
| Parameter | Value/Description | Source(s) |
| Biodegradation Potential | Readily biodegradable under aerobic conditions | guidechem.com |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated at 100 | guidechem.comechemi.com |
| Soil Mobility | High | guidechem.comechemi.com |
Environmental Impact Considerations
The release of this compound into the environment can occur through various waste streams associated with its production and use as a chemical synthesis feedstock. nih.gov While its rapid atmospheric degradation and ready biodegradability suggest a limited persistence, its potential environmental impact is still a consideration.
Upon decomposition, particularly through combustion, this compound can emit toxic fumes containing nitrogen oxides (NOx). nih.govfishersci.com In aquatic environments, while it is biodegradable, the introduction of any organic chemical can impact water quality. This compound has been detected, though not quantified, in wastewater treatment effluent in the United States. guidechem.com
The environmental impact of this compound is also linked to its degradation products. For instance, the photodegradation of certain pesticides can result in the formation of this compound as a major product. fao.org Therefore, understanding the complete lifecycle and transformation products of this compound and related compounds is crucial for a comprehensive environmental risk assessment.
Q & A
Q. How do steric and electronic substituent effects influence this compound’s hydrolysis mechanisms (AAC2 vs. BAC2)?
- Methodological Answer : Synthesize para/meta/ortho-substituted derivatives (e.g., -NO, -OCH) and measure hydrolysis rate constants () under acidic/alkaline conditions. Use Hammett plots ( constants) to quantify electronic effects. For steric hindrance (ortho-substituents), apply Tolman’s cone angles or DFT-based steric descriptors . Table : Substituent Effects on (AAC2 Mechanism)
| Substituent | (s) | |
|---|---|---|
| -H | 0.00 | 1.0 × 10 |
| -NO | 1.27 | 3.2 × 10 |
| -OCH | -0.27 | 5.0 × 10 |
Q. What computational strategies resolve contradictions between experimental and theoretical reaction enthalpies for this compound hydrolysis?
- Methodological Answer : Re-evaluate DFT functional selection (e.g., M06-2X vs. B3LYP) and solvent models (SMD vs. PCM). Compare computed with calorimetric data. If discrepancies persist, analyze transition-state geometries for overlooked steric or solvent interactions .
Q. How can this compound’s role as a reaction intermediate in polyurethane (PU) degradation be experimentally validated?
- Methodological Answer : Perform GC-MS analysis of PU degradation products under catalytic hydrogenation (e.g., Ir-iPrMACHO). Look for this compound derivatives as transient intermediates. Confirm via isotopic labeling (e.g., -formanilide) and track bond cleavage using -NMR .
Q. What experimental designs mitigate hygroscopicity-induced errors in this compound kinetic studies?
- Methodological Answer : Conduct reactions in anhydrous solvents (e.g., dry DMF) under nitrogen. Use Karl Fischer titration to monitor residual water (<50 ppm). Include control experiments with deuterated solvents (DO) to assess hydrolysis pathways .
Methodological Challenges and Solutions
Q. How to address inconsistent rate constants in this compound hydrolysis studies?
- Resolution : Standardize reaction conditions (ionic strength, temperature control ±0.1°C). Validate instrumentation (e.g., calibrate pH meters daily). Cross-reference with literature using shared reference compounds (e.g., unsubstituted this compound as a control) .
Designing a robust HPLC protocol for quantifying this compound degradation products:
- Protocol : Use a C18 column with mobile phase (acetonitrile:water = 70:30, 0.1% TFA). Set detection at 254 nm. Validate with spike-and-recovery tests (≥95% recovery) and inter-day precision checks (RSD <2%) .
Q. What statistical methods resolve conflicting data on substituent effects in this compound derivatives?
- Approach : Apply multivariate analysis (e.g., PCA) to separate electronic vs. steric contributions. Use bootstrapping to assess confidence intervals for Hammett correlations. If outliers persist, re-examine synthetic protocols for impurities .
Theoretical and Applied Extensions
Q. Can frontier molecular orbital (FMO) energies predict this compound reactivity in catalytic systems?
- Analysis : Compute HOMO/LUMO energies (DFT) for substituted derivatives. Correlate with experimental rate constants. High LUMO energy (> -1.5 eV) suggests nucleophilic attack resistance, aligning with slower hydrolysis .
Q. How to model solvent effects on this compound’s reaction mechanisms?
- Modeling : Use COSMO-RS or explicit solvent MD simulations. Compare solvation free energies () in polar aprotic vs. protic solvents. Validate with kinetic solvent isotope effects (KSIE) .
Q. What synthetic strategies improve yield in ortho-substituted this compound derivatives?
- Optimization : Employ directing groups (e.g., -Bpin) for regioselective substitution. Use Pd-catalyzed C-H activation. Monitor reaction progress via in-situ IR to avoid over-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
